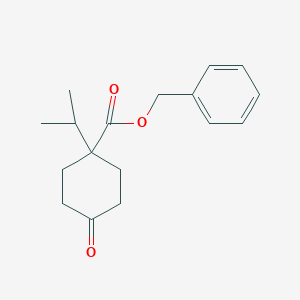
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C17H22O3 and a molecular weight of 274.35 g/mol . . This compound is characterized by its cyclohexane ring structure with an isopropyl group and a benzyl ester functional group.
Preparation Methods
The synthesis of benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to facilitate the formation of the ester bond. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexane derivatives.
Scientific Research Applications
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate has various applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways involving cyclohexane derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the ester and ketone functional groups play a crucial role in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely depending on the context of use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as ethyl 4-oxocyclohexanecarboxylate . While both compounds share a cyclohexane ring structure with a ketone group, they differ in their ester functional groups (benzyl vs. ethyl). This difference can influence their reactivity, solubility, and applications. Other similar compounds include cyclohexanecarboxylic acid derivatives with various ester or alkyl substituents .
Properties
Molecular Formula |
C17H22O3 |
|---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
benzyl 4-oxo-1-propan-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H22O3/c1-13(2)17(10-8-15(18)9-11-17)16(19)20-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
AMUZFAPNWSQXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCC(=O)CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13916074.png)
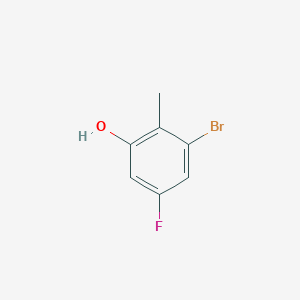
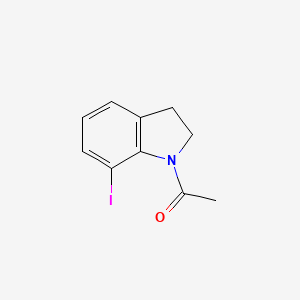
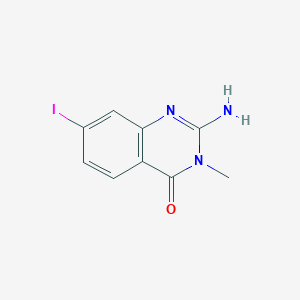

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)
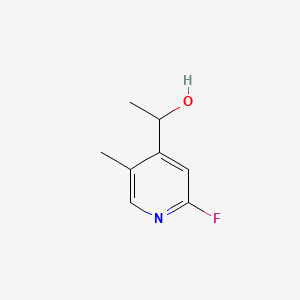

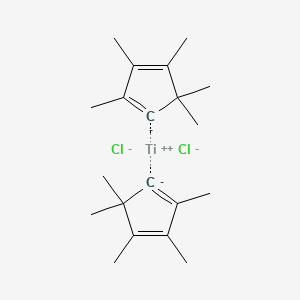
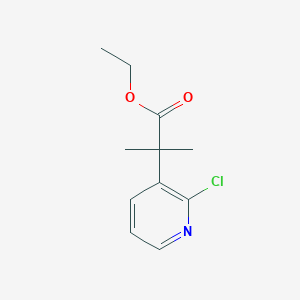
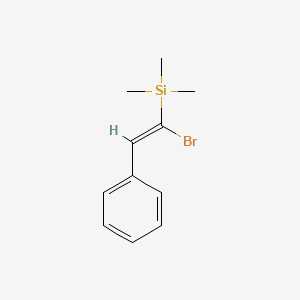
![2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate](/img/structure/B13916144.png)
![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B13916154.png)
